3-(2-Fluoro-5-methylpyridin-4-YL)propan-1-amine
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Overview
Description
3-(2-Fluoro-5-methylpyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-methylpyridin-4-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine side chain.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(2-Fluoro-5-methylpyridin-4-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylpyridin-4-YL)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
3-(2-Methylpyridin-4-YL)propan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(2-Fluoropyridin-4-YL)propan-1-amine: Similar structure but without the methyl group, affecting its reactivity and interactions.
Uniqueness: 3-(2-Fluoro-5-methylpyridin-4-YL)propan-1-amine is unique due to the presence of both the fluorine atom and the methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and specific binding affinities, making it valuable for various applications.
Properties
Molecular Formula |
C9H13FN2 |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-6-12-9(10)5-8(7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChI Key |
VCBZCMXDPOMXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CCCN)F |
Origin of Product |
United States |
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